Asenapine Maleate

Beschreibung

See also: Asenapine (has active moiety).

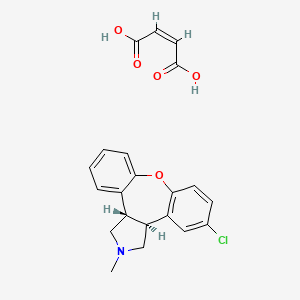

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDCDXMAFMEDAG-CHHFXETESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017360 | |

| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85650-56-2 | |

| Record name | Asenapine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asenapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASENAPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asenapine Maleate: A Comprehensive Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties of asenapine maleate, a prominent atypical antipsychotic. The document outlines comprehensive experimental protocols for its characterization using various analytical techniques and visualizes key pathways and workflows to support research and development efforts in the pharmaceutical field.

Chemical and Physical Properties

Asenapine maleate is a dibenzo-oxepino pyrrole derivative with a complex pharmacological profile. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (3aRS,12bRS)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate | [1][2] |

| Chemical Formula | C₂₁H₂₀ClNO₅ | [1][3] |

| Molecular Weight | 401.84 g/mol | [4] |

| Melting Point | 141-145 °C | |

| Solubility | Freely soluble in methanol and dichloromethane; Soluble in ethanol and acetone; Slightly soluble in water (3.7 mg/mL); Sparingly soluble in 0.1 M HCl. | |

| pKa | 8.6 (protonated base) | |

| LogP | 4.26 |

Mechanism of Action and Signaling Pathway

Asenapine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Additionally, it shows high affinity for other serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₑ, 5-HT₅, 5-HT₆, 5-HT₇), dopamine (D₁, D₃, D₄), adrenergic (α₁, α₂), and histamine (H₁) receptors. This multi-receptor antagonism contributes to its complex pharmacological effects. The simplified signaling pathway of asenapine is depicted below.

Experimental Protocols for Characterization

A comprehensive characterization of asenapine maleate is crucial for quality control and drug development. The following sections detail the experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification and impurity profiling of asenapine maleate.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed prior to use.

-

Standard Solution Preparation: Prepare a stock solution of asenapine maleate reference standard in a suitable solvent like methanol. Further dilute with the mobile phase to create a series of calibration standards (e.g., 10-150 µg/mL).

-

Sample Preparation: For bulk drug, dissolve an accurately weighed amount in the mobile phase. For formulated products, such as tablets, crush the tablets, and extract the drug with a suitable solvent, followed by filtration and dilution with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 270 nm

-

-

Data Analysis: Identify and quantify asenapine maleate by comparing the retention time and peak area of the sample with those of the reference standards.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the determination of asenapine maleate, especially in biological matrices.

Methodology:

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to an HPLC system.

-

Sample Preparation (for plasma samples):

-

To 300 µL of plasma, add an internal standard (e.g., a deuterated analog of asenapine).

-

Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 column with a gradient elution program using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for asenapine and the internal standard for quantification.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of asenapine in the samples from this curve.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and rapid method for the quantification of asenapine maleate in bulk and pharmaceutical dosage forms.

Methodology:

-

Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

-

Solvent Selection: Methanol or 0.1 N HCl are suitable solvents.

-

Determination of λmax: Scan a dilute solution of asenapine maleate in the chosen solvent over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 270 nm in methanol.

-

Standard Solution Preparation: Prepare a stock solution of asenapine maleate in the selected solvent (e.g., 100 µg/mL). From this stock solution, prepare a series of standard solutions of varying concentrations (e.g., 10-60 µg/mL).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax against a solvent blank. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a solution of the sample of an appropriate concentration in the same solvent and measure its absorbance at the λmax. Calculate the concentration of asenapine maleate in the sample using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the identification and structural elucidation of asenapine maleate by analyzing its vibrational modes.

Methodology (KBr Pellet Method):

-

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of asenapine maleate with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Transfer the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Analyze the positions and intensities of the absorption bands in the obtained spectrum to identify the characteristic functional groups present in the asenapine maleate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the structural confirmation of asenapine maleate by providing detailed information about the chemical environment of the hydrogen atoms in the molecule.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of asenapine maleate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated methanol, MeOD).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Typical acquisition parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard like TMS).

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of asenapine maleate.

-

Characterization Workflow

The logical workflow for the comprehensive characterization of asenapine maleate, from synthesis to final product release, is illustrated in the following diagram.

References

The Discovery and Developmental Saga of Asenapine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asenapine maleate, an atypical antipsychotic, represents a significant advancement in the treatment of schizophrenia and bipolar I disorder. This technical guide provides an in-depth exploration of its discovery, historical development, and core scientific principles. It details the journey from its chemical conception, derived from the structural modification of mianserin, to its approval as a sublingual formulation designed to overcome significant metabolic challenges. This document consolidates key quantitative data, outlines detailed experimental methodologies for its pharmacological characterization, and visualizes the complex signaling pathways it modulates.

Introduction: The Genesis of a Novel Antipsychotic

The development of asenapine maleate, known during its development as Org 5222, was initiated by Organon laboratories.[1] The scientific endeavor began with the tetracyclic antidepressant mianserin as a structural template.[2] The goal was to engineer a novel compound with an enhanced and broader pharmacological profile suitable for treating psychotic disorders. The resulting molecule, asenapine, is a dibenzo-oxepino pyrrole derivative that emerged as a potent antagonist at a wide array of neurotransmitter receptors.[3][4]

A pivotal challenge in the early clinical development of asenapine was its extensive first-pass metabolism in the liver and gut, leading to a very low oral bioavailability of less than 2%.[3] This obstacle prompted the development of a sublingual tablet formulation, which allows for rapid absorption through the oral mucosa directly into the bloodstream. This route of administration bypasses the gastrointestinal tract and hepatic first-pass effect, achieving an absolute bioavailability of approximately 35%. Asenapine was approved by the U.S. Food and Drug Administration (FDA) on August 13, 2009, for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.

Chemical and Pharmaceutical Properties

Asenapine maleate is the maleate salt of asenapine. It is a white to off-white powder. The active moiety, asenapine, is a racemate containing two chiral centers.

| Property | Value |

| Chemical Name | (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate (1:1) |

| Molecular Formula | C17H16ClNO · C4H4O4 |

| Molecular Weight | 401.84 g/mol |

| CAS Registry Number | 85650-56-2 |

| pKa | 8.6 |

| Solubility | Soluble in water (3.7 mg/mL), freely soluble in methanol, ethanol, and acetone. |

Synthetic Pathway of Asenapine Maleate

The synthesis of asenapine maleate is a multi-step process. While various specific methodologies exist, a general and representative pathway is outlined below, based on information from published patents.

Experimental Protocol: Representative Synthesis of Asenapine Maleate

-

Step 1: Synthesis of trans-2-bromo-5′-chloro-2′-hydroxystilbene. 5-Chlorosalicylaldehyde is reacted with (2-bromo-benzyl)-phosphonic acid diethyl ester in the presence of a strong base like potassium tert-butoxide in an organic solvent such as tetrahydrofuran.

-

Step 2: Cyclization to form the dibenzo[b,f]oxepine ring system. The stilbene derivative from the previous step undergoes intramolecular cyclization. This can be achieved using various reagents, including polyphosphoric acid or aluminium halide, at elevated temperatures.

-

Step 3: Introduction of the pyrrolidine moiety. The resulting intermediate is then further reacted to introduce the N-methylpyrrolidine ring, leading to the formation of asenapine.

-

Step 4: Salt Formation. The asenapine free base is dissolved in a suitable solvent, such as absolute ethanol. A solution of maleic acid in ethanol is then added. The mixture is stirred, often with seeding, to induce crystallization. The resulting suspension is cooled, filtered, and the solid product is washed with a cold solvent and dried under vacuum to yield asenapine maleate.

Pharmacodynamics: A Multi-Receptor Antagonist

The therapeutic effects of asenapine in schizophrenia and bipolar disorder are attributed to its complex pharmacodynamic profile, characterized by its antagonist activity at a multitude of neurotransmitter receptors. Its mechanism of action is primarily thought to be mediated through a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Affinity

Asenapine exhibits high affinity for a wide range of dopamine, serotonin, α-adrenergic, and histamine receptors, with negligible affinity for muscarinic cholinergic receptors. This lack of muscarinic activity is associated with a lower incidence of anticholinergic side effects like dry mouth and constipation.

Table 1: In Vitro Receptor Binding Affinities (pKi and Ki) of Asenapine

| Receptor Family | Receptor Subtype | pKi | Ki (nM) |

| Serotonin | 5-HT1A | 8.6 | 2.5 |

| 5-HT1B | 8.4 | 4.0 | |

| 5-HT2A | 10.2 | 0.06 | |

| 5-HT2B | 9.8 | 0.16 | |

| 5-HT2C | 10.5 | 0.03 | |

| 5-HT5A | 8.8 | 1.6 | |

| 5-HT6 | 9.6 | 0.25 | |

| 5-HT7 | 9.9 | 0.13 | |

| Dopamine | D1 | 8.9 | 1.4 |

| D2 | 8.9 | 1.3 | |

| D3 | 9.4 | 0.42 | |

| D4 | 9.0 | 1.1 | |

| Adrenergic | α1 | 8.9 | 1.2 |

| α2A | 8.9 | 1.2 | |

| α2B | 9.5 | Not specified | |

| α2C | 8.9 | Not specified | |

| Histamine | H1 | 9.0 | 1.0 |

| H2 | 8.2 | 6.2 | |

| Muscarinic | M1 | <5 | 8128 |

Data compiled from multiple sources.

Signaling Pathways

Asenapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades.

-

Dopamine D2 Receptor Pathway: D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Asenapine, by blocking D2 receptors, can disinhibit this pathway, leading to a normalization of dopaminergic neurotransmission in the mesolimbic pathway, which is thought to be hyperactive in psychosis.

-

Serotonin 5-HT2A Receptor Pathway: 5-HT2A receptors are Gαq/11-coupled GPCRs. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Asenapine's antagonism at these receptors, particularly in the prefrontal cortex, is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.

Preclinical Pharmacology

In vivo studies in animal models have been crucial in elucidating the pharmacological profile of asenapine. These studies have demonstrated its antipsychotic-like effects and its influence on neurotransmitter systems.

Experimental Protocol: In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in specific brain regions of freely moving rats following asenapine administration.

-

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: After a baseline collection period, asenapine or vehicle is administered (e.g., subcutaneously). Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Studies using this technique have shown that asenapine increases dopamine, noradrenaline, and serotonin release in the medial prefrontal cortex. The increase in cortical dopamine is thought to be mediated largely by a local action at nerve terminals, whereas the increase in the nucleus accumbens is dependent on the activation of dopaminergic neurons in the ventral tegmental area (VTA).

Clinical Development and Efficacy

The clinical development of asenapine has focused on its efficacy and safety in the treatment of schizophrenia and bipolar I disorder.

Schizophrenia

The efficacy of asenapine in schizophrenia was established in several short-term (6-week) and long-term (52-week) clinical trials. These trials typically involved adult patients with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation of their illness.

Table 2: Summary of a Pivotal Phase III Clinical Trial in Schizophrenia

| Parameter | Placebo | Asenapine (5 mg BID) | Asenapine (10 mg BID) | Haloperidol (4 mg BID) |

| Number of Patients (ITT) | ~112 | ~112 | ~112 | ~112 |

| Baseline PANSS Total Score (Mean) | ~95 | ~95 | ~95 | ~95 |

| Change from Baseline in PANSS Total Score at Week 6 (Mean) | -10.3 | -19.6 | -19.7 | -21.4 |

| Discontinuation Rate due to Adverse Events | 10% | 9% | Not specified | Not specified |

Data are representative and compiled from published trial information.

In these trials, asenapine was found to be superior to placebo in reducing the total score on the Positive and Negative Syndrome Scale (PANSS), a standard measure of schizophrenic symptom severity.

Bipolar I Disorder

Asenapine has also demonstrated efficacy in the acute treatment of manic or mixed episodes associated with bipolar I disorder, both as monotherapy and as an adjunctive therapy to lithium or valproate.

Table 3: Summary of a Pivotal 3-Week Clinical Trial in Bipolar Mania (Monotherapy)

| Parameter | Placebo | Asenapine (flexibly dosed) | Olanzapine (active comparator) |

| Number of Patients | ~125 | ~194 | ~128 |

| Baseline YMRS Total Score (Mean) | ~28 | ~28 | ~28 |

| Change from Baseline in YMRS Total Score at Day 21 (Mean) | -5.5 | -10.8 | -12.6 |

| Response Rate (≥50% YMRS improvement) | 25.2% | 42.3% | Not specified |

| Remission Rate (YMRS score ≤12) | 22.3% | 40.2% | Not specified |

Data are representative and compiled from published trial information.

The primary efficacy measure in these trials was the Young Mania Rating Scale (YMRS). Asenapine showed a statistically significant improvement in YMRS scores compared to placebo.

Safety and Tolerability

Asenapine is generally well-tolerated. The most common adverse effects reported in clinical trials include somnolence, dizziness, extrapyramidal symptoms (EPS) such as akathisia, and oral hypoesthesia (numbness). Compared to some other atypical antipsychotics like olanzapine, asenapine appears to have a lower propensity for clinically significant weight gain and metabolic disturbances.

Conclusion

The journey of asenapine maleate from a derivative of mianserin to a clinically effective treatment for schizophrenia and bipolar disorder highlights the intricate process of modern drug development. Its unique receptor binding profile, characterized by potent antagonism at a broad range of receptors and a lack of muscarinic activity, provides a distinct therapeutic option. The successful development of a sublingual formulation overcame a critical pharmacokinetic hurdle, demonstrating innovation in drug delivery. The extensive preclinical and clinical research has established its efficacy and safety, solidifying its place in the armamentarium of psychopharmacological agents. Future research may continue to explore its potential in other psychiatric conditions and further elucidate the nuances of its complex mechanism of action.

References

- 1. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

The Architecture of Antipsychotic Innovation: A Technical Guide to the Synthesis and Screening of Asenapine Maleate Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder, represents a significant advancement in psychopharmacological therapy.[1][2] Its unique tetracyclic structure, derived from the modification of the antidepressant mianserin, confers a complex pharmacodynamic profile characterized by high affinity for a broad range of dopamine, serotonin, adrenergic, and histamine receptors.[1][3] This multi-receptor antagonism is believed to be the cornerstone of its therapeutic efficacy.[4] This technical guide provides an in-depth exploration of the synthesis and screening of asenapine maleate analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel antipsychotic agents.

The development of asenapine analogues is driven by the pursuit of compounds with improved therapeutic indices, including enhanced efficacy, reduced side effects, and optimized pharmacokinetic properties. By systematically modifying the asenapine scaffold, researchers can probe the structure-activity relationships (SAR) that govern receptor binding and functional activity, leading to the identification of next-generation antipsychotics.

This guide details the synthetic strategies for generating asenapine analogues, outlines rigorous in vitro and in vivo screening protocols for their pharmacological characterization, and presents a framework for data analysis and visualization to facilitate the identification of promising lead candidates.

Synthesis of Asenapine Analogues

The synthesis of asenapine and its analogues typically involves a multi-step sequence, with several reported routes offering flexibility in accessing diverse chemical space. A common strategy involves the construction of the core dibenzo[b,f]oxepine ring system, followed by the introduction of the pyrrolidine moiety.

General Synthetic Scheme

A representative synthetic approach to asenapine analogues is depicted below. This pathway allows for the introduction of various substituents on the aromatic rings and modifications of the pyrrolidine nitrogen.

Caption: Generalized synthetic workflow for asenapine analogues.

Detailed Experimental Protocol: Synthesis of a Representative Asenapine Analogue

The following protocol describes the synthesis of a hypothetical asenapine analogue with a modification on the pyrrolidine nitrogen.

Step 1: Synthesis of 2-(4-chlorophenoxy)aniline

-

To a solution of 2-aminophenol and 1-chloro-4-iodobenzene in a suitable solvent, add a copper catalyst and a base.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of 2-(4-chlorophenoxy)phenylacetic acid

-

The aniline from the previous step is converted to the corresponding diazonium salt using sodium nitrite and a strong acid.

-

The diazonium salt is then subjected to a Meerwein arylation with acrylic acid, followed by reduction to yield the phenylacetic acid derivative.

Step 3: Synthesis of 8-chloro-11H-dibenzo[b,f]oxepin-10-one

-

The phenylacetic acid is treated with a dehydrating agent, such as polyphosphoric acid, at an elevated temperature to effect an intramolecular Friedel-Crafts acylation, yielding the tricyclic ketone.

Step 4: Synthesis of the Asenapine Analogue

-

The ketone is reacted with a suitable organometallic reagent (e.g., a Grignard reagent) to introduce a desired substituent at the 11-position.

-

The resulting alcohol is then cyclized with an N-substituted sarcosine derivative in the presence of a coupling agent.

-

Finally, the amide carbonyl is reduced using a reducing agent like lithium aluminum hydride to afford the final asenapine analogue.

Screening of Asenapine Analogues

The pharmacological evaluation of newly synthesized asenapine analogues is a critical step in identifying candidates with desirable antipsychotic properties. This process involves a hierarchical screening cascade, beginning with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess efficacy and potential side effects.

In Vitro Screening

1. Receptor Binding Assays:

The initial screening step typically involves determining the binding affinity of the analogues for a panel of relevant G-protein coupled receptors (GPCRs), particularly dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇) receptor subtypes. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and varying concentrations of the test compound (asenapine analogue).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

2. Functional Assays:

Compounds that exhibit promising binding affinities are further evaluated in functional assays to determine whether they act as agonists, antagonists, or inverse agonists at the target receptors.

-

cAMP Assays (for Gᵢ/Gₛ-coupled receptors like D₂): These assays measure the inhibition or stimulation of adenylyl cyclase activity.

-

Calcium Mobilization Assays (for Gᵩ-coupled receptors like 5-HT₂ₐ): These assays measure the release of intracellular calcium upon receptor activation.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Cells stably expressing the 5-HT₂ₐ receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (antagonist) is added, followed by a known 5-HT₂ₐ receptor agonist (e.g., serotonin).

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its IC₅₀ value.

In Vivo Screening

Promising candidates from in vitro screening are advanced to in vivo models to assess their antipsychotic potential and to identify potential liabilities.

1. Amphetamine-Induced Hyperactivity Model:

This model is widely used to predict the efficacy of antipsychotic drugs. D-amphetamine induces an increase in locomotor activity in rodents, which is mediated by an increase in dopamine levels in the brain. Effective antipsychotics, particularly D₂ receptor antagonists, can attenuate this hyperactivity.

Experimental Protocol: Amphetamine-Induced Hyperactivity

-

Acclimation: Rodents (rats or mice) are acclimated to the testing environment (e.g., an open-field arena).

-

Drug Administration: Animals are pre-treated with the asenapine analogue or vehicle.

-

Amphetamine Challenge: After a specific pre-treatment time, the animals are administered d-amphetamine.

-

Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated activity monitoring system.

-

Data Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated group to determine the percentage of inhibition of amphetamine-induced hyperactivity.

Caption: A typical in vivo screening cascade for antipsychotics.

2. Conditioned Avoidance Response (CAR) Model:

The CAR model is another predictive test for antipsychotic activity. Animals are trained to avoid an aversive stimulus (e.g., a foot shock) in response to a conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the ability to escape the aversive stimulus.

Data Presentation

A crucial aspect of SAR studies is the clear and concise presentation of quantitative data to facilitate comparisons between analogues. The following tables provide a template for organizing binding affinity and functional activity data.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Asenapine Analogues

| Compound | D₂ | D₃ | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C | 5-HT₆ | 5-HT₇ | H₁ | α₁ |

| Asenapine | 1.3 | 0.42 | 2.5 | 0.06 | 0.03 | 0.25 | 0.13 | 1.0 | 1.2 |

| Analogue 1 | |||||||||

| Analogue 2 | |||||||||

| Analogue 3 |

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (IC₅₀ or EC₅₀, nM) of Asenapine Analogues

| Compound | D₂ Functional Antagonism (IC₅₀) | 5-HT₂ₐ Functional Antagonism (IC₅₀) | 5-HT₁ₐ Partial Agonism (EC₅₀) |

| Asenapine | ~1.0 | ~0.7 | ~50 |

| Analogue 1 | |||

| Analogue 2 | |||

| Analogue 3 |

Signaling Pathways

The therapeutic effects of asenapine and its analogues are primarily attributed to their antagonist activity at D₂ and 5-HT₂ₐ receptors. The blockade of these receptors modulates downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.

Caption: Key signaling pathways modulated by asenapine analogues.

Conclusion

The synthesis and screening of asenapine maleate analogues represent a promising avenue for the discovery of novel antipsychotic agents with improved clinical profiles. This technical guide provides a comprehensive framework for researchers in this field, encompassing detailed synthetic methodologies, robust screening protocols, and effective data presentation strategies. By leveraging the principles of medicinal chemistry and pharmacology outlined herein, the scientific community can continue to advance the development of safer and more effective treatments for individuals suffering from schizophrenia and bipolar disorder.

References

Asenapine Maleate: A Comprehensive Pharmacological Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asenapine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Its therapeutic efficacy is attributed to a complex and unique pharmacological profile, characterized by high-affinity interactions with a broad spectrum of neurotransmitter receptors. This technical guide provides a detailed examination of the pharmacological properties of asenapine maleate, including its receptor binding affinity, pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Asenapine, a dibenzo-oxepino pyrrole derivative, is classified as an atypical antipsychotic.[1] Its clinical effectiveness in managing the positive and negative symptoms of schizophrenia and the manic episodes associated with bipolar disorder is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] However, its broader receptor interaction profile, which includes high affinity for numerous other serotonin, dopamine, adrenergic, and histamine receptors, contributes to its overall therapeutic effects and side-effect profile.[3][4] This document aims to provide a granular, technical overview of the pharmacological characteristics of asenapine maleate.

Receptor Binding Affinity

Asenapine exhibits a distinct receptor binding profile with high affinity for a wide range of receptors. The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Asenapine Receptor Binding Affinity (Ki) Values

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | 2.5[3] |

| 5-HT1B | 4.0 | |

| 5-HT2A | 0.06 | |

| 5-HT2B | 0.16 | |

| 5-HT2C | 0.03 | |

| 5-HT5 | 1.6 | |

| 5-HT6 | 0.25 | |

| 5-HT7 | 0.13 | |

| Dopamine | D1 | 1.4 |

| D2 | 1.3 | |

| D3 | 0.42 | |

| D4 | 1.1 | |

| Adrenergic | α1 | 1.2 |

| α2 | 1.2 | |

| Histamine | H1 | 1.0 |

| H2 | 6.2 | |

| Muscarinic | M1 | 8128 |

Note: Ki values can vary based on experimental conditions.

Table 2: Asenapine Receptor Binding Affinity (pKi) Values

| Receptor Family | Receptor Subtype | pKi |

| Serotonin | 5-HT1A | 8.6 |

| 5-HT1B | 8.4 | |

| 5-HT2A | 10.2 | |

| 5-HT2B | 9.8 | |

| 5-HT2C | 10.5 | |

| 5-HT5A | 8.8 | |

| 5-HT6 | 9.5 | |

| 5-HT7 | 9.9 | |

| Dopamine | D1 | 8.9 |

| D2 | 8.9 | |

| D3 | 9.4 | |

| D4 | 9.0 | |

| Adrenergic | α1 | 8.9 |

| α2A | 8.9 | |

| α2B | 9.5 | |

| α2C | 8.9 | |

| Histamine | H1 | 9.0 |

| H2 | 8.2 |

Note: pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

Pharmacokinetics

Asenapine maleate is administered sublingually due to its low oral bioavailability. The pharmacokinetic profile is characterized by rapid absorption and a relatively long terminal half-life.

Table 3: Asenapine Pharmacokinetic Parameters

| Parameter | Value |

| Administration Route | Sublingual |

| Absolute Bioavailability (Sublingual) | 35% (for a 5 mg dose) |

| Oral Bioavailability | <2% |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |

| Plasma Protein Binding | 95% |

| Terminal Half-life (t1/2) | Approximately 24 hours |

| Metabolism | Primarily by CYP1A2 |

| Excretion | Urine and feces |

Pharmacodynamics and Mechanism of Action

The precise mechanism of action of asenapine is not fully elucidated but is believed to be mediated through its antagonist activity at D2 and 5-HT2A receptors. Asenapine acts as an antagonist at most of the receptors for which it has a high affinity, with the exception of the 5-HT1A receptor, where it behaves as a partial agonist.

The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The potent 5-HT2A receptor antagonism is a characteristic feature of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.

Asenapine's high affinity for other serotonin receptors, including 5-HT2C, 5-HT6, and 5-HT7, may also contribute to its therapeutic effects on mood and cognition. Its antagonist activity at histamine H1 and adrenergic α1 and α2 receptors is associated with side effects such as sedation and orthostatic hypotension. Notably, asenapine has a very low affinity for muscarinic cholinergic receptors, which is consistent with a low propensity for anticholinergic side effects.

Experimental Protocols

In Vitro Receptor Binding Assay (Competition Assay)

This protocol outlines a general method for determining the binding affinity (Ki) of asenapine for various neurotransmitter receptors using a competitive radioligand binding assay.

I. Materials and Reagents:

-

Receptor Source: Cell membranes from CHO or HEK-293 cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: Asenapine maleate.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

II. Procedure:

-

Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

Radioligand at a concentration close to its Kd.

-

Varying concentrations of asenapine maleate (the competitor).

-

For determining non-specific binding, add a saturating concentration of the unlabeled control ligand instead of asenapine.

-

For determining total binding, add assay buffer instead of asenapine or the control ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

III. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the asenapine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of asenapine that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes a general method to assess the effect of asenapine on extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of a freely moving rat.

I. Materials and Reagents:

-

Animal Model: Adult male Wistar or Sprague-Dawley rats.

-

Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane.

-

Stereotaxic Apparatus.

-

Surgical Instruments.

-

Asenapine Maleate Solution for Injection.

-

Artificial Cerebrospinal Fluid (aCSF): For perfusion.

-

HPLC system with Electrochemical or Fluorescence Detection.

II. Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Sample Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer asenapine maleate (e.g., subcutaneously or intraperitoneally).

-

Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC.

III. Data Analysis:

-

Quantify the neurotransmitter concentrations in each sample.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

-

Plot the mean percentage change in neurotransmitter levels over time to visualize the effect of asenapine.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Asenapine's primary mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methodological Issues in Current Antipsychotic Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conceptual and Methodological Issues in the Design of Clinical Trials of Antipsychotics for the Treatment of Schizophrenia | springermedicine.com [springermedicine.com]

Asenapine Maleate receptor binding affinity

An In-depth Technical Guide on the Receptor Binding Affinity of Asenapine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and acute mania associated with bipolar disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by interactions with a broad spectrum of neurotransmitter receptors.[3][4] Unlike conventional antipsychotics, asenapine was chemically derived from the tetracyclic antidepressant mianserin.[1] This guide provides a detailed examination of asenapine's receptor binding affinity, the experimental methods used to determine these affinities, and the key signaling pathways modulated by its receptor interactions.

Receptor Binding Affinity Profile

Asenapine's pharmacodynamic signature is distinguished by its high affinity for a wide array of serotonin, dopamine, α-adrenergic, and histamine receptors. It notably lacks significant affinity for muscarinic cholinergic receptors, which may contribute to a more favorable side-effect profile regarding anticholinergic effects like dry mouth or constipation. The binding affinity is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities of asenapine for various cloned human receptors.

Table 1: Asenapine Kᵢ Values for Human Receptors

| Receptor Family | Receptor Subtype | Asenapine Kᵢ (nM) |

| Serotonin | 5-HT₂ₐ | 0.06 |

| 5-HT₂C | 0.03 | |

| 5-HT₇ | 0.13 | |

| 5-HT₂B | 0.16 | |

| 5-HT₆ | 0.25 | |

| 5-HT₁ₐ | 2.5 | |

| 5-HT₁B | 4.0 | |

| 5-HT₅ₐ | 1.6 | |

| Dopamine | D₃ | 0.42 |

| D₄ | 1.1 | |

| D₂ | 1.3 | |

| D₁ | 1.4 | |

| Adrenergic | α₁ | 1.2 |

| α₂ | 1.2 | |

| Histamine | H₁ | 1.0 |

| H₂ | 6.2 |

Data compiled from multiple sources indicating high-affinity binding across diverse receptor families.

Table 2: Asenapine pKᵢ Values for Human Receptors

The pKᵢ value is the negative logarithm of the Kᵢ value, providing another way to express affinity.

| Receptor Family | Receptor Subtype | Asenapine pKᵢ |

| Serotonin | 5-HT₂C | 10.5 |

| 5-HT₂ₐ | 10.2 | |

| 5-HT₇ | 9.9 | |

| 5-HT₂B | 9.8 | |

| 5-HT₆ | 9.5 - 9.6 | |

| 5-HT₅ₐ | 8.8 | |

| 5-HT₁ₐ | 8.6 | |

| 5-HT₁B | 8.4 | |

| Dopamine | D₃ | 9.4 |

| D₄ | 9.0 | |

| D₂ | 8.9 | |

| D₁ | 8.9 | |

| Adrenergic | α₂B | 9.5 |

| α₁ | 8.9 | |

| α₂ₐ | 8.9 | |

| α₂C | 8.9 | |

| Histamine | H₁ | 9.0 |

| H₂ | 8.2 |

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities detailed above are predominantly determined using competitive radioligand binding assays. This technique is the gold standard for quantifying the interaction between a test compound and a target receptor due to its sensitivity and robustness.

Principle of Competitive Binding Assays

These assays measure the affinity of a test compound (the "competitor," e.g., asenapine) by quantifying its ability to displace a radiolabeled ligand ("radioligand") that has a known, high affinity for the target receptor. The assay involves incubating a preparation of membranes from cells expressing the receptor of interest with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Protocol

-

Receptor Preparation : Membranes from cell lines (e.g., HEK 293 or CHO cells) stably transfected to express a specific human receptor subtype are prepared. This is achieved through cell harvesting, homogenization, and centrifugation to isolate the membrane fraction, which is then stored at -80°C.

-

Assay Incubation : The assay is typically conducted in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay buffer (composition varies depending on the receptor).

-

A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors).

-

Increasing concentrations of the unlabeled test compound (asenapine).

-

The cell membrane preparation.

-

-

To determine non-specific binding, a separate set of wells is prepared containing a high concentration of an unlabeled standard antagonist.

-

-

Equilibrium : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding reaction to reach equilibrium.

-

Separation : Receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification : The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis : The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These data are then plotted on a semi-logarithmic scale to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ is then calculated.

Workflow for a competitive radioligand binding assay.

Key Receptor Interactions and Signaling Pathways

Asenapine's therapeutic effects in schizophrenia are thought to be mediated primarily through its potent antagonist activity at Dopamine D₂ and Serotonin 5-HT₂ₐ receptors. Its broad receptor profile, however, including high affinity for histamine H₁ and α-adrenergic receptors, contributes to its overall clinical effects and side-effect profile.

Dopamine D₂ Receptor Signaling

The D₂ receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Antagonism of this receptor in the mesolimbic pathway is a cornerstone of antipsychotic efficacy.

-

Canonical Pathway : Activation of the D₂ receptor by dopamine leads to the inhibition of the enzyme adenylyl cyclase by the Gαi subunit. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP leads to reduced activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, including transcription factors, ultimately altering neuronal excitability and gene expression. Asenapine, by acting as an antagonist, blocks this cascade, leading to a normalization of dopaminergic neurotransmission.

Simplified Dopamine D₂ receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a GPCR that couples primarily to Gαq/11 proteins. Antagonism at this receptor, particularly in the prefrontal cortex, is believed to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.

-

Canonical Pathway : Upon activation by serotonin, the 5-HT₂ₐ receptor activates the Gαq subunit, which in turn stimulates the enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG and the increased Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates various cellular proteins, leading to a wide range of downstream effects on neurotransmission and gene expression. Asenapine's antagonism at the 5-HT₂ₐ receptor blocks this entire cascade.

Simplified Serotonin 5-HT₂ₐ receptor signaling pathway.

Histamine H₁ and Adrenergic α₁ Receptor Signaling

Asenapine's potent antagonism of H₁ and α₁ receptors is primarily associated with its side effects. Both of these receptors also couple to the Gαq/11 protein and share the same fundamental signaling pathway as the 5-HT₂ₐ receptor, leading to the activation of PLC and the subsequent IP₃/DAG cascade.

-

H₁ Receptor Antagonism : Blockade of H₁ receptors in the central nervous system is responsible for the sedative and hypnotic effects often observed with asenapine.

-

α₁ Receptor Antagonism : Blockade of α₁-adrenergic receptors in the peripheral nervous system can lead to smooth muscle relaxation in blood vessels, resulting in vasodilation and the potential for orthostatic hypotension (a drop in blood pressure upon standing).

Conclusion

Asenapine possesses a unique and complex receptor binding profile, characterized by high-affinity antagonism at multiple serotonin and dopamine receptor subtypes, as well as at histamine H₁ and adrenergic α receptors. Its primary therapeutic action is believed to stem from the combined blockade of D₂ and 5-HT₂ₐ receptors. The detailed understanding of this binding signature, determined through robust methodologies like radioligand binding assays, is crucial for elucidating its mechanism of action, predicting its clinical effects, and guiding future drug development efforts in psychopharmacology. The broad receptor activity underscores the multi-faceted nature of its clinical profile, encompassing both therapeutic benefits and potential side effects.

References

Asenapine Maleate Preclinical Data Package: A Technical Guide

Introduction

Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] Asenapine, developed by Organon Laboratories under the code Org 5222, possesses a unique and broad pharmacological profile, interacting with a wide range of neurotransmitter receptors.[2][4] This technical guide provides a comprehensive overview of the preclinical data for asenapine maleate, focusing on its pharmacology, pharmacokinetics, and toxicology, intended for researchers, scientists, and drug development professionals.

Pharmacology: Receptor Binding and Functional Activity

Asenapine's pharmacological profile is characterized by high affinity for a multitude of dopamine, serotonin, α-adrenergic, and histamine receptors. It has notably low affinity for muscarinic cholinergic receptors, which may contribute to a more favorable side effect profile compared to some other antipsychotics.

Receptor Binding Affinity

The equilibrium dissociation constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity. Asenapine's binding affinities for various human receptors are summarized below.

Table 1: Receptor Binding Affinity (Ki, nM) of Asenapine

| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |

|---|---|---|

| Serotonin | 5-HT1A | 2.5 |

| 5-HT1B | 4.0 | |

| 5-HT2A | 0.06 | |

| 5-HT2B | 0.16 | |

| 5-HT2C | 0.03 | |

| 5-HT5A | 1.6 | |

| 5-HT6 | 0.25 | |

| 5-HT7 | 0.13 | |

| Dopamine | D1 | 1.4 |

| D2 | 1.3 | |

| D3 | 0.42 | |

| D4 | 1.1 | |

| Adrenergic | α1 | 1.2 |

| α2 | 1.2 | |

| Histamine | H1 | 1.0 |

| H2 | 6.2 |

| Muscarinic | M1 | 8128 |

Functional Activity

In vitro assays have demonstrated that asenapine acts as an antagonist at most of the receptors for which it has high affinity, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors. It behaves as a partial agonist at the 5-HT1A receptor. The potent antagonism at D2 and 5-HT2A receptors is considered central to its antipsychotic effects.

Signaling Pathways

The therapeutic effects of asenapine are initiated by its interaction with key G-protein coupled receptors (GPCRs). The diagrams below illustrate the canonical signaling cascades for the Dopamine D2 and Serotonin 5-HT2A receptors and how asenapine, as an antagonist, blocks these pathways.

Pharmacodynamics: In Vivo Efficacy

Asenapine has demonstrated potent antidopaminergic properties in animal models predictive of antipsychotic efficacy.

Table 2: Asenapine Efficacy in Rat Models of Psychosis

| Animal Model | Endpoint | Asenapine Minimal Effective Dose (MED) | Comparator MEDs (mg/kg) |

|---|---|---|---|

| Amphetamine-Stimulated Locomotor Activity (Amp-LMA) | Reversal of hyperactivity | 0.03 mg/kg, s.c. | Olanzapine: Not specified, Risperidone: Not specified |

| Apomorphine-Disrupted Prepulse Inhibition (Apo-PPI) | Reversal of sensorimotor gating deficit | 0.03 mg/kg, s.c. | Olanzapine: Not specified, Risperidone: Not specified |

| Conditioned Avoidance Response | Alteration of response | Active | Not specified |

s.c. = subcutaneous administration

Studies also show that asenapine potentiates prefrontal dopaminergic and glutamatergic transmission, which may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia. However, at doses higher than those required for antipsychotic activity, asenapine, similar to olanzapine and risperidone, was found to impair cognitive performance in normal rats.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Experimental Workflow: In Vivo Efficacy Study

Protocol: Amphetamine-Stimulated Locomotor Activity This model is used to assess the antipsychotic potential of a compound by measuring its ability to counteract the hyperlocomotion induced by a dopamine agonist like d-amphetamine.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Habituation: Prior to testing, rats are habituated to the locomotor activity chambers.

-

Dosing: Asenapine (e.g., 0.01-0.3 mg/kg), a comparator drug, or vehicle is administered subcutaneously (s.c.).

-

Challenge: After a set pretreatment time, rats are challenged with a subcutaneous injection of d-amphetamine (e.g., 1.0 or 3.0 mg/kg).

-

Measurement: Immediately following the amphetamine challenge, animals are placed in automated locomotor activity chambers, and their activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-120 minutes).

-

Analysis: Data are analyzed using statistical methods like ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle-control group. The Minimal Effective Dose (MED) that produces a significant reduction in amphetamine-induced hyperactivity is determined.

Protocol: Radioligand Binding Assay This in vitro method is used to determine the binding affinity of a drug to specific neurotransmitter receptors.

-

Preparation: Cell membranes expressing the human receptor of interest are prepared.

-

Reagents: A specific radioligand (a radioactively labeled compound with known high affinity for the receptor) and varying concentrations of the test compound (asenapine) are used.

-

Incubation: The cell membranes, radioligand, and test compound are incubated together in a buffer solution to allow binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Table 3: Pharmacokinetic Parameters of Asenapine in Rats (Oral Administration)

| Parameter | Value |

|---|---|

| Half-life (t½) | 32.74 ± 7.51 h |

| Volume of Distribution (Vd) | 74.26 ± 15.75 L |

| Mean Residence Time (MRT) | 25.99 ± 1.52 h |

| Elimination Rate Constant (Kel) | 0.0219 ± 0.0048 h⁻¹ |

| Oral Bioavailability | 20-65% |

Note: In humans, the sublingual bioavailability is approximately 35%, while the oral bioavailability is less than 2% due to extensive first-pass metabolism.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats are used.

-

Administration: Asenapine maleate is administered via oral gavage.

-

Sample Collection: Blood samples are collected from the retro-orbital plexus at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Sample Preparation: Asenapine is extracted from the plasma matrix using a liquid-liquid extraction technique.

-

Analysis: The concentration of asenapine in the plasma samples is determined using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method. The mobile phase may consist of a phosphate buffer and acetonitrile.

-

Parameter Calculation: Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are calculated from the plasma concentration-time data.

Toxicology

Preclinical safety and toxicology studies are performed to identify potential adverse effects.

Table 4: Summary of Asenapine Carcinogenicity Studies

| Species | Study Duration | Administration Route | Findings |

|---|---|---|---|

| CD-1 Mice | Lifetime | Subcutaneous | Increased incidence of malignant lymphomas in female mice. No increase in tumors in male mice. |

| Sprague-Dawley Rats | Lifetime | Subcutaneous | No increase in tumors at plasma levels up to 5 times the human exposure at the maximum recommended dose. |

Protocol: Lifetime Carcinogenicity Study

-

Species: Typically conducted in two rodent species, such as CD-1 mice and Sprague-Dawley rats.

-

Dosing: Animals are administered asenapine daily for the majority of their lifespan (e.g., via subcutaneous injection). Doses are selected to provide a range of systemic exposures, including multiples of the expected human therapeutic exposure.

-

Monitoring: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food consumption.

-

Necropsy and Histopathology: At the end of the study, a full necropsy is performed on all animals. A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist to identify any neoplastic (tumors) or non-neoplastic lesions.

-

Analysis: The incidence of tumors in the drug-treated groups is compared to that in a concurrent control group. The significance of any findings for human risk assessment is then evaluated.

References

Asenapine Maleate: A Technical Guide to its Enantiomers and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] Chemically, it belongs to the dibenzo-oxepino pyrrole class and possesses two chiral centers, resulting in the existence of enantiomeric pairs.[1] Asenapine maleate is developed and marketed as a racemic mixture of its enantiomers.[2] This technical guide provides a comprehensive overview of the pharmacological profile of asenapine, with a focus on its receptor binding affinity, functional activity, and the methodologies used for its characterization. While the therapeutic agent is a racemate, this guide will also touch upon the synthesis of individual enantiomers where information is available.

Receptor Binding Affinity

Asenapine exhibits a complex pharmacodynamic profile with high affinity for a broad range of neurotransmitter receptors. The receptor binding affinities, expressed as pKi and Ki values, for racemic asenapine are summarized in the table below. A higher pKi value and a lower Ki value indicate a greater binding affinity.

| Receptor Family | Receptor Subtype | pKi | Ki (nM) |

| Serotonin | 5-HT1A | 8.6 | 2.5[1] |

| 5-HT1B | 8.4 | 4.0[1] | |

| 5-HT2A | 10.2 | 0.06 | |

| 5-HT2B | 9.8 | 0.16 | |

| 5-HT2C | 10.5 | 0.03 | |

| 5-HT5A | 8.8 | - | |

| 5-HT6 | 9.6 | 0.25 | |

| 5-HT7 | 9.9 | 0.13 | |

| Dopamine | D1 | 8.9 | 1.4 |

| D2 | 8.9 | 1.3 | |

| D3 | 9.4 | 0.42 | |

| D4 | 9.0 | 1.1 | |

| Adrenergic | α1 | 8.9 | 1.2 |

| α2A | 8.9 | 1.2 | |

| α2B | 9.5 | - | |

| α2C | 8.9 | - | |

| Histamine | H1 | 9.0 | 1.0 |

| H2 | 8.2 | 6.2 | |

| Muscarinic | M1 | < 5 | > 10,000 |

Functional Activity

In vitro functional assays have characterized asenapine as a potent antagonist at most of the receptors for which it shows high affinity. The antagonist activity at dopamine D2 and serotonin 5-HT2A receptors is believed to be central to its antipsychotic efficacy.

| Receptor | Functional Activity (Racemic Asenapine) | pKB |

| 5-HT1A | Potent Antagonist | 7.4 |

| 5-HT1B | Potent Antagonist | 8.1 |

| 5-HT2A | Potent Antagonist | 9.0 |

| 5-HT2B | Potent Antagonist | 9.3 |

| 5-HT2C | Potent Antagonist | 9.0 |

| 5-HT6 | Potent Antagonist | 8.0 |

| 5-HT7 | Potent Antagonist | 8.5 |

| D2 | Potent Antagonist | 9.1 |

| D3 | Potent Antagonist | 9.1 |

| α2A | Antagonist | 7.3 |

| α2B | Potent Antagonist | 8.3 |

| α2C | Antagonist | 6.8 |

| H1 | Potent Antagonist | 8.4 |

Note: pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB value indicates greater antagonist potency.

Signaling Pathways

The therapeutic effects of asenapine are mediated through its interaction with various G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the generalized signaling pathways associated with these receptors.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Asenapine.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonism by Asenapine.

Experimental Protocols

Enantiomeric Separation of Asenapine

A validated capillary electrophoresis (CE) method is employed for the separation of asenapine enantiomers.

-

Principle: Cyclodextrin-modified capillary zone electrophoresis. A chiral selector, β-cyclodextrin (β-CD), is added to the background electrolyte. The enantiomers of asenapine form transient diastereomeric inclusion complexes with the β-CD, leading to different electrophoretic mobilities and subsequent separation.

-

Instrumentation: Standard capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): 160 mM TRIS-acetate buffer (pH 3.5) containing 7 mM β-CD.

-

Sample Preparation: A stock solution of asenapine maleate is prepared in methanol and diluted to the desired concentration with the BGE.

-

Capillary Conditioning:

-

Flush new capillary with 1 M sodium hydroxide for 20 minutes.

-

Flush with deionized water for 10 minutes.

-

Flush with the BGE for 15 minutes.

-

Between runs, flush with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.

-

-

Separation Conditions:

-

Voltage: 15 kV

-

Temperature: 20 °C

-

Detection: UV absorbance.

-

-

Data Analysis: The resolution (Rs) between the enantiomeric peaks is calculated to ensure baseline separation.

Caption: Experimental Workflow for Enantiomeric Separation of Asenapine.

Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the binding affinity (Ki) of asenapine for various receptors.

-

Principle: This assay measures the ability of a test compound (asenapine) to compete with a radiolabeled ligand for binding to a specific receptor.

-

Materials:

-

Cell membranes or tissues expressing the receptor of interest.

-

A specific radioligand for the receptor.

-

Test compound (asenapine) at various concentrations.

-

Assay buffer.

-

Filtration apparatus (e.g., 96-well filter plates).

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor preparation with the radioligand and varying concentrations of asenapine.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Enantiomers of Asenapine

Asenapine has two stereocenters, leading to two pairs of enantiomers. The commercially available drug is a racemic mixture. While methods for the asymmetric synthesis of (+)-asenapine have been reported, detailed comparative pharmacological data for the individual (+)- and (-)-enantiomers are not widely available in the scientific literature. The pharmacological data presented in this guide pertains to the racemic mixture.

Conclusion

Asenapine is a multi-receptor atypical antipsychotic with a complex pharmacological profile, characterized by high affinity and antagonist activity at a wide range of dopamine, serotonin, adrenergic, and histamine receptors. Its therapeutic efficacy is primarily attributed to its potent antagonism of D2 and 5-HT2A receptors. While asenapine is a racemic mixture, the majority of the publicly available pharmacological data does not differentiate between the activities of its individual enantiomers. The experimental protocols outlined in this guide provide a foundation for the characterization of asenapine and its enantiomers, which is crucial for ongoing research and development in the field of psychopharmacology. Further studies are warranted to fully elucidate the specific contributions of the (+) and (-) enantiomers to the overall pharmacological and clinical profile of asenapine.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Asenapine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract